N-(4-Sulfamoylcyclohexyl)prop-2-enamide
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Overview
Description
N-(4-Sulfamoylcyclohexyl)prop-2-enamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug development, catalysis studies, and various other fields.
Preparation Methods
The synthesis of N-(4-Sulfamoylcyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-sulfamoylcyclohexylamine with prop-2-enoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Sulfamoylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylamine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives.
Scientific Research Applications
N-(4-Sulfamoylcyclohexyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Sulfamoylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
N-(4-Sulfamoylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
N-(4-sulfamoylcyclohexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2,7-8H,1,3-6H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNGKFKLBOJPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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